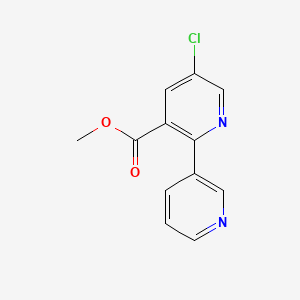
Methyl 5-chloro-2-(pyridin-3-yl)nicotinate
Cat. No. B8535053
M. Wt: 248.66 g/mol
InChI Key: ZBUVSDFYQXFILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08410142B2
Procedure details


To a solution of methyl 3-oxo-3-pyridine-3-ylpropanoate (1-1, 12.50 g, 69.76 mmol) in tetrahydrofuran (200 mL) at 0° C. was added potassium tert-butoxide (12.52 g, 111.62 mmol) and stirred for 45 minutes as the reaction temperature reached room temperature. N-[(2Z)-2-chloro-3-(dimethylamino)prop-2-en-1-ylidene]-N-methylmethanaminium hexafluorophosphate (53.46 g, 174.40 mmol) was then added in one portion to the reaction mixture and the system was stirred for 45 minutes. The resulting slurry was then added in one portion to a solution of trifluoroacetic acid (4.14 mL, 55.81 mmol) and acetic acid (27.95 mL, 488.33 mmol) in tetrahydrofuran (100 mL) and stirred for 45 minutes. Ammonium hydroxide (40.75 mL, 1046 mmol) was then added to the reaction mixture and the system was stirred at 90° C. for 3 h. The reaction was then cooled to room temperature, poured into an Erlenmeyer flask and dried over magnesium sulfate. The reaction mixture was filtered and purified via normal phase (1% MeOH in DCM) and reverse phase chromatography (5%→95% 0.1% TFA in water: 0.1% TFA in ACN), followed by subsequent free-basing with saturated sodium carbonate to afford the title compound as a cream solid (1-2). ESI+ MS [MH]+C12H9ClN2O2=248.9.



Name
Quantity
53.46 g
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
O=[C:2]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[CH2:3][C:4]([O:6][CH3:7])=[O:5].CC(C)([O-])C.[K+].F[P-](F)(F)(F)(F)F.[Cl:27]/[C:28](=[CH:33]\N(C)C)/[CH:29]=[N+:30](C)C.FC(F)(F)C(O)=O.C(O)(=O)C.[OH-].[NH4+]>O1CCCC1>[Cl:27][C:28]1[CH:33]=[C:3]([C:4]([O:6][CH3:7])=[O:5])[C:2]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)=[N:30][CH:29]=1 |f:1.2,3.4,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(CC(=O)OC)C=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
12.52 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
53.46 g
|
|
Type
|
reactant
|
|
Smiles
|
F[P-](F)(F)(F)(F)F.Cl\C(\C=[N+](C)C)=C/N(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
4.14 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
27.95 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
40.75 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 45 minutes as the reaction temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the system was stirred for 45 minutes
|
|
Duration
|
45 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 45 minutes
|
|
Duration
|
45 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the system was stirred at 90° C. for 3 h
|
|
Duration
|
3 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into an Erlenmeyer flask
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified via normal phase (1% MeOH in DCM)
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(=NC1)C=1C=NC=CC1)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
